molecular formula C11H23NO2 B14358862 1-(Pentyloxy)-3-[(prop-2-en-1-yl)amino]propan-2-ol CAS No. 90499-27-7

1-(Pentyloxy)-3-[(prop-2-en-1-yl)amino]propan-2-ol

Cat. No.: B14358862
CAS No.: 90499-27-7
M. Wt: 201.31 g/mol
InChI Key: MFVGGLWOLFPNHY-UHFFFAOYSA-N
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Description

1-(Pentyloxy)-3-[(prop-2-en-1-yl)amino]propan-2-ol is an organic compound that features both ether and amine functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pentyloxy)-3-[(prop-2-en-1-yl)amino]propan-2-ol typically involves the following steps:

    Alkylation Reaction: The initial step involves the alkylation of 3-aminopropan-1-ol with 1-bromopentane to form 1-(Pentyloxy)-3-aminopropan-2-ol.

    Allylation Reaction: The next step is the allylation of the intermediate product with allyl bromide under basic conditions to yield the final product.

Reaction Conditions:

    Alkylation: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to reflux.

    Allylation: The allylation reaction is typically performed in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 1-(Pentyloxy)-3-[(prop-2-en-1-yl)amino]propan-2-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into saturated amines or alcohols.

    Substitution: The ether and amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: Produces aldehydes or ketones.

    Reduction: Yields saturated amines or alcohols.

    Substitution: Results in the formation of new ether or amine derivatives.

Scientific Research Applications

1-(Pentyloxy)-3-[(prop-2-en-1-yl)amino]propan-2-ol has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Materials Science: It is used in the development of novel materials with specific properties, such as polymers and surfactants.

    Biological Studies: The compound’s interactions with biological molecules are studied to understand its potential as a bioactive agent.

    Industrial Applications: It is used as a precursor in the synthesis of various industrial chemicals and additives.

Mechanism of Action

The mechanism of action of 1-(Pentyloxy)-3-[(prop-2-en-1-yl)amino]propan-2-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application and target.

Comparison with Similar Compounds

  • 1-(Butyloxy)-3-[(prop-2-en-1-yl)amino]propan-2-ol
  • 1-(Hexyloxy)-3-[(prop-2-en-1-yl)amino]propan-2-ol
  • 1-(Pentyloxy)-3-[(prop-2-en-1-yl)amino]butan-2-ol

Comparison: 1-(Pentyloxy)-3-[(prop-2-en-1-yl)amino]propan-2-ol is unique due to its specific chain length and functional groups, which influence its reactivity and applications. Compared to its analogs, it may exhibit different solubility, stability, and biological activity, making it suitable for specific research and industrial purposes.

Properties

CAS No.

90499-27-7

Molecular Formula

C11H23NO2

Molecular Weight

201.31 g/mol

IUPAC Name

1-pentoxy-3-(prop-2-enylamino)propan-2-ol

InChI

InChI=1S/C11H23NO2/c1-3-5-6-8-14-10-11(13)9-12-7-4-2/h4,11-13H,2-3,5-10H2,1H3

InChI Key

MFVGGLWOLFPNHY-UHFFFAOYSA-N

Canonical SMILES

CCCCCOCC(CNCC=C)O

Origin of Product

United States

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